molecular formula C9H4N2O2 B12887833 2-Formylbenzo[d]oxazole-4-carbonitrile

2-Formylbenzo[d]oxazole-4-carbonitrile

Cat. No.: B12887833
M. Wt: 172.14 g/mol
InChI Key: FIQJOCIFKYCEDH-UHFFFAOYSA-N
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Description

2-Formylbenzo[d]oxazole-4-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a formyl group at the 2-position and a nitrile group at the 4-position. The benzo[d]oxazole scaffold is notable for its presence in bioactive molecules and materials chemistry. The formyl group introduces electrophilic reactivity, making the compound a versatile intermediate for further functionalization, such as condensation reactions or coordination chemistry. The nitrile group at position 4 enhances stability and enables participation in cycloaddition or nucleophilic substitution reactions, as seen in tetrazole formation from related oxazole-4-carbonitriles .

Properties

Molecular Formula

C9H4N2O2

Molecular Weight

172.14 g/mol

IUPAC Name

2-formyl-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)11-8(5-12)13-7/h1-3,5H

InChI Key

FIQJOCIFKYCEDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C=O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 2-formylbenzo[d]oxazole-4-carbonitrile involves the copper(II)-mediated formation from acetophenone and coordinated cyanide anion via a radical coupling mechanism . Potassium ferricyanide is used as a cyanide source and coupling partner for the cyclization of oxazole. The reaction is carried out in the presence of CuI₂ and Pd(OAc)₂ with DMF as the solvent .

Industrial Production Methods

While specific industrial production methods for 2-formylbenzo[d]oxazole-4-carbonitrile are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using non-toxic and efficient systems to construct the carbonitrile from readily available substrates .

Chemical Reactions Analysis

Types of Reactions

2-Formylbenzo[d]oxazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 2-Carboxybenzo[d]oxazole-4-carbonitrile.

    Reduction: 2-Formylbenzo[d]oxazole-4-amine.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-formylbenzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl and nitrile groups can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, modulating their activity and resulting in the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Oxazole-4-carbonitrile Derivatives

Compound Substituents Melting Point (°C) Yield (%) Key NMR Shifts (¹³C/¹H) Biological Activity Reference ID
2-Formylbenzo[d]oxazole-4-carbonitrile 2-formyl, 4-CN Not reported Not available
2-Methylbenzo[d]oxazole-4-carbonitrile 2-methyl, 4-CN 71–74 42 δ 162.98 (C=O), 2.67 ppm (CH₃)
5-(1H-Indol-3-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile 2-(4-FPh), 5-indolyl, 4-CN 255.8–258.0 67 δ 162.9 (C-F), 8.26–8.08 ppm (Ar) Antifungal
2-(3-Phenylpropyl)-5-(pyrrolidin-1-yl)oxazole-4-carbonitrile 2-phenylpropyl, 5-pyrrolidine Yellow oil 67 δ 174.07 (C=O), 34.97 ppm (CH₂) Prolyl oligopeptidase inhibition

Key Observations :

  • Thermal Stability : Aromatic substituents (e.g., indolyl or fluorophenyl) increase melting points compared to aliphatic groups (e.g., methyl), likely due to enhanced π-π stacking .
  • Synthetic Yields : Microwave-assisted methods (e.g., for compound 27 in ) achieve ~67% yields, comparable to conventional heating for indolyl derivatives (67% for compound 3q in ).
  • NMR Trends : The formyl group’s carbonyl signal (absent in the evidence for the target compound) would typically appear near δ 190–200 ppm in ¹³C NMR, distinct from methyl (δ ~20–30 ppm) or aryl carbons .

Reactivity and Functionalization Potential

  • Nitrile Reactivity: The 4-cyano group in oxazole derivatives participates in [3+2] cycloadditions with azides to form tetrazoles, as demonstrated for 2-R-5-amino-1,3-oxazole-4-carbonitriles .
  • Formyl Group Utility: The 2-formyl substituent enables condensation with amines or hydrazines, a feature exploited in related selenophene and thiophene derivatives for generating Schiff bases or heterocyclic expansions .

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